Cas no 89967-15-7 (1-(2-Phenylpyrimidin-4-yl)ethanone)

1-(2-Phenylpyrimidin-4-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Phenylpyrimidin-4-yl)ethanone
- DTXSID00522535
- 1-(2-Phenylpyrimidin-4-yl)ethan-1-one
- 89967-15-7
- AB76959
-
- Inchi: InChI=1S/C12H10N2O/c1-9(15)11-7-8-13-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3
- InChI Key: URUZXOFZRRVKCM-UHFFFAOYSA-N
- SMILES: CC(=O)C1=NC(=NC=C1)C2=CC=CC=C2
Computed Properties
- Exact Mass: 198.079312947g/mol
- Monoisotopic Mass: 198.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.8Ų
- XLogP3: 1.9
1-(2-Phenylpyrimidin-4-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM165543-1g |
1-(2-phenylpyrimidin-4-yl)ethan-1-one |
89967-15-7 | 95% | 1g |
$464 | 2021-08-05 | |
Chemenu | CM165543-1g |
1-(2-phenylpyrimidin-4-yl)ethan-1-one |
89967-15-7 | 95% | 1g |
$450 | 2023-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748240-1g |
1-(2-Phenylpyrimidin-4-yl)ethan-1-one |
89967-15-7 | 98% | 1g |
¥4008.00 | 2024-04-26 | |
Crysdot LLC | CD11022480-1g |
1-(2-Phenylpyrimidin-4-yl)ethanone |
89967-15-7 | 95+% | 1g |
$491 | 2024-07-19 |
1-(2-Phenylpyrimidin-4-yl)ethanone Related Literature
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 1-(2-Phenylpyrimidin-4-yl)ethanone
Introduction to 1-(2-Phenylpyrimidin-4-yl)ethanone (CAS No. 89967-15-7)
1-(2-Phenylpyrimidin-4-yl)ethanone, also known by its CAS number 89967-15-7, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are widely studied for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The structure of 1-(2-Phenylpyrimidin-4-yl)ethanone consists of a pyrimidine ring fused with a phenyl group and an ethanone moiety, making it a versatile scaffold for the development of novel therapeutic agents.
The synthesis of 1-(2-Phenylpyrimidin-4-yl)ethanone has been extensively explored in various research studies. One common method involves the reaction of 2-chloro-N-phenylacetamide with 4-chloropyrimidine in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product. The yield and purity of 1-(2-Phenylpyrimidin-4-yl)ethanone can be optimized by carefully controlling reaction conditions such as temperature, solvent, and catalyst.
In recent years, the biological activities of 1-(2-Phenylpyrimidin-4-yl)ethanone have garnered significant attention. Studies have shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that 1-(2-Phenylpyrimidin-4-yl)ethanone selectively inhibits the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis and cell cycle arrest. The mechanism of action is believed to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK.
Beyond its anticancer properties, 1-(2-Phenylpyrimidin-4-yl)ethanone has also been investigated for its potential as an antiviral agent. Research conducted at the University of California demonstrated that this compound effectively inhibits the replication of influenza A virus by targeting viral RNA-dependent RNA polymerase (RdRP). The study highlighted the importance of the phenylpyrimidine scaffold in conferring antiviral activity, suggesting that structural modifications could further enhance its efficacy.
The pharmacokinetic properties of 1-(2-Phenylpyrimidin-4-yl)ethanone have also been evaluated in preclinical studies. These studies revealed that the compound exhibits favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further development as an oral therapeutic agent. However, further research is needed to optimize its pharmacokinetic profile and reduce potential side effects.
In addition to its therapeutic applications, 1-(2-Phenylpyrimidin-4-yl)ethanone has been used as a building block in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its modular structure allows for easy functionalization, enabling researchers to rapidly generate large libraries of derivatives for hit-to lead optimization. This approach has led to the discovery of several novel compounds with improved biological activities and reduced toxicity profiles.
The safety profile of 1-(2-Phenylpyrimidin-4-yl)ethanone is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, long-term safety studies are still ongoing to ensure its suitability for clinical use.
In conclusion, 1-(2-Phenylpyrimidin-4-yi)ethanone (CAS No. 89967-15-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive scaffold for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in the field.
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